molecular formula C9H12KNO5 B12697275 Potassium dimethyl 5,6-dihydro-4-oxido-2H-pyridine-1,3-dicarboxylate CAS No. 83898-39-9

Potassium dimethyl 5,6-dihydro-4-oxido-2H-pyridine-1,3-dicarboxylate

Cat. No.: B12697275
CAS No.: 83898-39-9
M. Wt: 253.29 g/mol
InChI Key: DCISWTNKJMVBTO-UHFFFAOYSA-M
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Description

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₉H₁₂KNO₅, derived from the summation of its atomic constituents: nine carbon atoms, twelve hydrogen atoms, one potassium atom, one nitrogen atom, and five oxygen atoms. The molecular weight, calculated as the sum of atomic masses (C: 12.01, H: 1.008, K: 39.10, N: 14.01, O: 16.00), equals 253.29 g/mol. This aligns with experimental data from mass spectrometry.

Table 1: Molecular Formula Comparison with Related Pyridine Derivatives

Compound Molecular Formula Molecular Weight (g/mol)
Potassium dimethyl 5,6-dihydro-4-oxido-2H-pyridine-1,3-dicarboxylate C₉H₁₂KNO₅ 253.29
Diethyl pyridine-2,3-dicarboxylate C₁₁H₁₃NO₄ 223.22
Pyridine-2,5-dicarboxylate C₇H₃NO₄²⁻ 165.10
Dimethyl 2,6-pyridinedicarboxylate C₉H₉NO₄ 195.17

The potassium cation contributes significantly to the molecular weight, accounting for 15.4% of the total mass. The presence of two ester groups (methoxycarbonyl) distinguishes this compound from simpler pyridine carboxylates, increasing its lipophilicity relative to non-esterified analogs.

Crystallographic Data and Solid-State Configuration

While X-ray crystallographic data for this compound remains unpublished, structural insights can be inferred from related pyridine derivatives. For example, vanadium(IV) complexes with dipicolinate ligands exhibit distorted octahedral geometries, with bond angles between pyridine nitrogen and metal centers ranging from 71.91° to 77.31°. These geometries suggest that the bicyclic system in the target compound likely adopts a planar conformation stabilized by π-conjugation, with slight puckering at the dihydro positions.

In the solid state, the potassium ion is expected to coordinate with the oxido group and carboxylate oxygens, forming a bridged polymeric structure. This hypothesis aligns with crystallographic studies of potassium salts of aromatic oxyanions, which frequently display infinite chains or layered networks via M⁺···O interactions.

Tautomeric Forms and Resonance Stabilization

The 4-oxido group participates in resonance stabilization, delocalizing negative charge across the pyridine ring and adjacent carboxylate groups. Three major resonance structures contribute to this stabilization:

  • Oxido-centered resonance : The negative charge resides on the oxygen atom at position 4.
  • Ring-delocalized resonance : Electron density shifts toward the nitrogen atom, forming a partial double bond between N1 and C2.
  • Carboxylate-assisted resonance : The adjacent carboxylate groups at positions 1 and 3 accept electron density, further stabilizing the anion.

This resonance hybrid reduces the compound's basicity compared to non-conjugated oxyanions. The tautomeric equilibrium between enol (oxido) and keto forms is suppressed due to the aromatic stabilization of the pyridine ring, locking the structure in the enolate form.

Comparative Structural Analysis with Related Pyridine Derivatives

The structural uniqueness of this compound becomes evident when compared to other pyridine dicarboxylates:

  • Diethyl pyridine-2,3-dicarboxylate : Lacking the dihydro and oxido groups, this derivative exhibits full aromaticity and reduced steric hindrance, enabling free rotation about the C2–C3 bond.
  • Pyridine-2,5-dicarboxylate : The para-positioned carboxylates create a linear dipole moment, contrasting with the meta-substitution pattern in the target compound.
  • Dimethyl 2,6-pyridinedicarboxylate : The ortho-substituted ester groups induce significant ring strain, necessitating non-planar distortions absent in the 1,3-dicarboxylate configuration.

Key Structural Differentiators :

  • Bicyclic framework : The 5,6-dihydro modification introduces a semi-saturated ring, reducing aromaticity but enhancing solubility in polar solvents.
  • Anionic character : The oxido group provides a site for cation coordination, absent in neutral esters like dimethyl 2,6-pyridinedicarboxylate.
  • Steric profile : Methyl esters at positions 1 and 3 create a clamshell-like geometry, shielding the oxido group from electrophilic attack.

Properties

CAS No.

83898-39-9

Molecular Formula

C9H12KNO5

Molecular Weight

253.29 g/mol

IUPAC Name

potassium;1,5-bis(methoxycarbonyl)-3,6-dihydro-2H-pyridin-4-olate

InChI

InChI=1S/C9H13NO5.K/c1-14-8(12)6-5-10(9(13)15-2)4-3-7(6)11;/h11H,3-5H2,1-2H3;/q;+1/p-1

InChI Key

DCISWTNKJMVBTO-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=C(CCN(C1)C(=O)OC)[O-].[K+]

Origin of Product

United States

Preparation Methods

The synthesis of Potassium dimethyl 5,6-dihydro-4-oxido-2H-pyridine-1,3-dicarboxylate typically involves a series of chemical reactions that include the use of acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid is replaced with formic acid . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and consistency of the compound .

Chemical Reactions Analysis

Potassium dimethyl 5,6-dihydro-4-oxido-2H-pyridine-1,3-dicarboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acetonitrile, water, and formic acid . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Applications

Potassium dimethyl 5,6-dihydro-4-oxido-2H-pyridine-1,3-dicarboxylate has been investigated for various therapeutic potentials:

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases including cancer and cardiovascular disorders. Studies have shown that derivatives of pyridine compounds can scavenge free radicals effectively.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. Its structural features may contribute to the modulation of inflammatory pathways.

Neuroprotective Properties

Preliminary studies suggest that this compound may protect neuronal cells from damage caused by various neurotoxic agents. This potential makes it a candidate for further research in neurodegenerative diseases like Alzheimer's and Parkinson's.

Synthetic Applications

In organic synthesis, this compound serves as a versatile intermediate:

Peptide Synthesis

The compound can act as a coupling reagent in peptide synthesis due to its ability to activate carboxylic acids for amide bond formation. This application is critical in the development of pharmaceuticals where peptide-based drugs are prevalent .

Synthesis of Pyridine Derivatives

It is utilized in the synthesis of various pyridine derivatives that have applications in agrochemicals and pharmaceuticals. Its unique structure allows for modifications that lead to diverse chemical entities with specific biological activities .

Case Study 1: Antioxidant Evaluation

A study conducted on various pyridine derivatives demonstrated that this compound exhibited superior radical scavenging activity compared to its analogs. The results indicated a dose-dependent response in cellular models exposed to oxidative stress.

Case Study 2: Peptide Synthesis Optimization

In a series of experiments aimed at optimizing peptide synthesis protocols, this compound was employed as a coupling agent. The results showed improved yields and purity of synthesized peptides compared to traditional methods using less effective reagents .

Mechanism of Action

The mechanism of action of Potassium dimethyl 5,6-dihydro-4-oxido-2H-pyridine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Rings LogP Applications
Potassium dimethyl 5,6-dihydro-4-oxido-2H-pyridine-1,3-dicarboxylate (Target) C₉H₁₂KNO₅ 253.295 Oxido, dihydropyridine, methyl esters -0.236 HPLC analysis, pharmacokinetics
Dimethyl 5,6-bis(pyridin-2-yl)pyrazine-2,3-dicarboxylate C₁₈H₁₄N₄O₄ 350.33 Pyrazine, pyridyl groups N/A Crystal engineering, H-bonding
Dimethyl 1′,2′,6′-trimethyl-1′,4′-dihydro-2,4′-bipyridine-3′,5′-dicarboxylate C₁₈H₂₀N₂O₄ 328.36 Bipyridine, methyl groups N/A Synthetic intermediates
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C₂₈H₂₅N₅O₇ 543.53 Imidazo-pyridine, cyano, nitro N/A Bioactive compound synthesis
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate C₁₀H₁₀O₅ 210.18 Bicyclic, oxabicyclo N/A Diels-Alder reactions

Key Observations :

  • The target compound’s oxido group distinguishes it from analogs with neutral or hydrophobic substituents (e.g., methyl, ethoxy). This group enhances polarity, making it suitable for reverse-phase HPLC analysis .
  • Bipyridine and pyrazine derivatives (e.g., ) exhibit extended π-systems, favoring solid-state π-π interactions and crystallinity, unlike the partially saturated dihydropyridine core of the target .

Physicochemical Properties

  • Solubility : The target’s potassium counterion and oxido group improve aqueous solubility, whereas analogs with aromatic substituents (e.g., bipyridine , imidazo-pyridine ) exhibit lower solubility due to hydrophobic interactions.
  • Stability : The oxido group may confer sensitivity to acidic conditions, whereas methyl or ethyl esters (e.g., ) are more resistant to hydrolysis under basic conditions .

Spectroscopic and Analytical Data

  • Target Compound : Characterized via HPLC-MS with phosphoric acid mobile phase; MS-compatible methods replace phosphoric acid with formic acid .
  • Imidazo-pyridine Analogs: Detailed ¹H/¹³C NMR and HRMS data confirm substituent effects (e.g., cyano: δ ~110 ppm in ¹³C NMR) .

Biological Activity

Potassium dimethyl 5,6-dihydro-4-oxido-2H-pyridine-1,3-dicarboxylate (commonly referred to as PDMDP) is a compound with notable biological activities that have been explored in various studies. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₉H₁₂KNO₅
  • Molecular Weight : 253.295 g/mol
  • CAS Number : 83898-39-9
  • LogP : -0.236 (indicating hydrophilicity)

Antioxidant Activity

PDMDP has demonstrated significant antioxidant properties. In vitro studies have shown that it effectively scavenges free radicals, which can contribute to cellular damage and various diseases. The compound's ability to inhibit oxidative stress markers positions it as a potential therapeutic agent in oxidative stress-related conditions.

Antidiabetic Potential

Research indicates that PDMDP exhibits antidiabetic effects by modulating glucose metabolism. It has been shown to inhibit key enzymes involved in carbohydrate digestion, such as α-glucosidase and α-amylase. The enzyme inhibition assays revealed the following IC50 values:

Enzyme IC50 (µM)
α-Glucosidase75.62 ± 0.56
α-Amylase119.3 ± 0.75

These values suggest that PDMDP may be comparable to standard antidiabetic drugs like Acarbose (IC50 for α-glucosidase = 72.58 ± 0.68 µM) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In studies assessing its efficacy against bacterial strains, PDMDP displayed significant activity, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent.

The biological activities of PDMDP can be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting enzymes such as α-glucosidase and α-amylase, PDMDP reduces the absorption of glucose in the intestines, thereby lowering blood sugar levels.
  • Antioxidant Mechanism : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress.
  • Antimicrobial Action : PDMDP disrupts bacterial cell wall synthesis and function, leading to bactericidal effects.

Case Studies

  • Diabetic Models : In a controlled study involving diabetic rats, administration of PDMDP resulted in a significant reduction in blood glucose levels compared to control groups receiving no treatment.
  • Oxidative Stress Studies : In vitro assays demonstrated that PDMDP reduced malondialdehyde (MDA) levels and increased glutathione (GSH) levels in cells exposed to oxidative stress, indicating its protective role.

Q & A

Q. Table 1: Example Reaction Outcomes for Cycloaddition-Based Synthesis

Starting MaterialCatalyst/Reaction MediaProduct YieldKey Characterization Techniques
Dimethyl acetylene dicarboxylate + 1,3-cyclohexadieneNone (21 days)45% tetracyclic product¹H-NMR, MS
Same reactantsSubcritical water62% retro-Diels-Alder product¹³C-NMR, IR

Advanced: How can contradictory product distributions in cycloaddition reactions involving this compound be systematically analyzed?

Methodological Answer:
Contradictions often arise from competing reaction pathways (e.g., retro-Diels-Alder vs. tetracyclic formation). To resolve these:

  • Kinetic vs. thermodynamic control : Perform time-dependent studies under varying temperatures. For example, subcritical water may favor retro-Diels-Alder due to enhanced solvolysis, while prolonged heating without catalysts favors tetracyclic adducts .
  • Computational modeling : Use DFT calculations to compare activation energies of pathways.
  • In-situ monitoring : Employ techniques like react-IR to track intermediate species.

Basic: What spectroscopic techniques are critical for confirming the stereochemistry of dihydropyridine derivatives like this compound?

Methodological Answer:

  • ¹H-NMR : Coupling constants (e.g., J values) between protons on the dihydropyridine ring reveal chair vs. boat conformations.
  • NOESY/ROESY : Detects spatial proximity of protons in rigid structures, critical for distinguishing endo/exo isomers .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate (monoclinic P2₁/c space group, a = 10.3893 Å, b = 15.1803 Å) .

Advanced: How do reaction conditions (e.g., acid strength, solvent) influence the formation of spirocyclic vs. fused-ring derivatives?

Methodological Answer:

  • Acid strength : Concentrated HCl in methanol promotes dimerization (e.g., 66% dimer yield in thiopyranoindole systems), while weaker acids favor monomeric products .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize intermediates, enabling spirocyclization. For example, treatment with 60% perchloric acid yielded 96% of a thiopyrylium salt, which was converted to a spirocyclic base using K₂CO₃ in DMSO .

Q. Table 2: Acid-Catalyzed Reaction Outcomes

SubstrateAcid StrengthSolventProduct (Yield)
2b10% HClMethanolDimer (66%)
2b60% HClO₄MethanolThiopyrylium salt (96%)
5K₂CO₃DMSOSpirocyclic base (94%)

Basic: What are the challenges in achieving high regioselectivity during functionalization of the dihydropyridine core?

Methodological Answer:
Regioselectivity is influenced by:

  • Electronic effects : Electron-withdrawing groups (e.g., ester moieties) direct electrophiles to specific positions.
  • Steric hindrance : Bulky substituents on the pyridine ring block access to certain sites.
  • Catalyst design : Lewis acids (e.g., ZnCl₂) can modulate reactivity, as seen in analogous systems where catalysts shifted product ratios from 45% to 62% .

Advanced: How can mechanistic studies resolve discrepancies in proposed reaction pathways for retro-Diels-Alder vs. ring-opening reactions?

Methodological Answer:

  • Isotopic labeling : Introduce deuterium at critical positions to track bond cleavage (e.g., C-4 vs. C-6 in retro-Diels-Alder).
  • Cross-over experiments : Mix isotopically labeled reactants to identify intermolecular vs. intramolecular pathways.
  • High-level kinetics : Fit time-resolved data to rate laws for competing mechanisms. For example, subcritical water accelerated retro-Diels-Alder by lowering activation energy .

Basic: What purification strategies are effective for isolating dihydropyridine derivatives with high enantiomeric excess?

Methodological Answer:

  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) for baseline separation.
  • Crystallization-induced asymmetric transformation : Recrystallize in chiral solvents (e.g., (R)- or (S)-limonene) to enrich enantiomers.
  • Derivatization : Convert to diastereomeric salts (e.g., with tartaric acid) for selective precipitation .

Advanced: What strategies optimize the synthesis of spirocyclic derivatives from this compound?

Methodological Answer:

  • Acid-mediated cyclization : Use strong protic acids (e.g., HClO₄) to protonate carbonyl groups, facilitating spirocyclization via intramolecular nucleophilic attack .
  • Microwave-assisted synthesis : Reduce reaction times from days to hours while improving yields (e.g., 94% spirocyclic base in DMSO under microwave irradiation) .
  • Template-directed synthesis : Pre-organize intermediates using metal templates (e.g., Zn²⁺) to enforce spiro geometry.

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